molecular formula C8H13NO4 B6305652 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide CAS No. 912545-51-8

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

Cat. No.: B6305652
CAS No.: 912545-51-8
M. Wt: 187.19 g/mol
InChI Key: FIXDIFPJOFIIEC-UHFFFAOYSA-N
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Description

Historical Context of Quorum Sensing Discovery

The concept of bacterial communication was first unveiled through studies of bioluminescence in the marine bacterium Vibrio fischeri. In the late 1960s and early 1970s, researchers J. Woodland "Woody" Hastings and Kenneth Nealson observed that these bacteria only produced light when they reached a high population density. ibiology.orgmdpi.comasm.org They discovered that the bacteria were releasing a substance into their environment that, upon reaching a critical concentration, would trigger the expression of genes responsible for bioluminescence. ibiology.orgyoutube.com This process of self-induction of a collective behavior was termed "autoinduction". asm.orgyoutube.com

Initially, the broader scientific community was skeptical, with many believing this was a peculiar phenomenon limited to luminous bacteria. youtube.com However, subsequent research revealed that this form of cell-to-cell communication was a widespread mechanism among bacteria. asm.org In 1994, the term "quorum sensing" was introduced to describe this cell-density-dependent gene regulation, drawing an analogy to the legal concept of a quorum, where a minimum number of members is required for a decision to be made. asm.orgnih.gov This discovery revolutionized microbiology by transforming the view of bacteria from solitary organisms to complex, multicellular-like communities capable of coordinated action. asm.org

The Role of N-Acyl Homoserine Lactones as Microbial Autoinducers

N-Acyl Homoserine Lactones (AHLs) are a primary class of autoinducers used by many species of Gram-negative bacteria to regulate a wide array of physiological activities. wikipedia.orgresearchgate.net These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (from 4 to 18 carbons) and may feature modifications such as 3-oxo or 3-hydroxy groups. mdpi.com This structural diversity allows for a high degree of specificity in bacterial communication.

The canonical AHL-based quorum sensing system is the LuxI/LuxR system, first characterized in Vibrio fischeri. mdpi.com

LuxI-type synthases : These enzymes are responsible for synthesizing specific AHL molecules. mdpi.comnih.gov

LuxR-type receptors : These are intracellular proteins that act as transcriptional regulators. mdpi.com

The process begins with the synthesis of AHLs by a LuxI-type protein. These small molecules can diffuse across the bacterial cell membrane. mdpi.com As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor. mdpi.comwikipedia.org This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes. mdpi.com These genes often control processes that are most effective when undertaken by a large, coordinated group, such as biofilm formation, virulence factor production, exopolysaccharide synthesis, and motility. wikipedia.orgresearchgate.netasm.org

Identification and Significance of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide within AHL Systems

This compound, also commonly known as N-(3-hydroxybutanoyl)-L-homoserine lactone (3-OH-C4-HSL), is a short-chain AHL. mdpi.comnih.gov It is a key signaling molecule for several bacterial species, playing a crucial role in regulating their collective behaviors.

The significance of this compound is highlighted by its function in different bacteria. For instance, in the insect pathogen Xenorhabdus nematophilus, this specific AHL molecule is involved in modulating virulence. mdpi.com In another example, Pseudomonas fluorescens utilizes this compound to regulate the production of phenazine, a secondary metabolite with antibiotic properties. mdpi.com The production of this specific autoinducer by various bacteria underscores its importance in inter-bacterial communication and the control of gene expression related to pathogenicity and ecological competition.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem nih.gov
Molecular Formula C8H13NO4 PubChem nih.gov
Molecular Weight 187.19 g/mol PubChem nih.gov
CAS Number 126049-72-7 PubChem nih.gov

| Common Synonyms | N-(3-hydroxybutanoyl)homoserine lactone, 3-OH-C4-HSL, HBHSL | PubChem nih.gov |

Current Research Landscape and Academic Importance of this compound Research

The study of this compound and other AHLs is a dynamic and significant area of modern microbiology and biotechnology. asm.org Research into these signaling molecules is critical for understanding the fundamental mechanisms of bacterial communication, social behavior, and pathogenesis. researchgate.net A major focus of current research is the potential to interfere with quorum sensing, a strategy known as quorum quenching. nih.gov By disrupting the signaling pathways that rely on molecules like this compound, it may be possible to control bacterial infections and biofilm formation without exerting the selective pressure that leads to antibiotic resistance. researchgate.net

The academic importance of this compound is rooted in its role as a model molecule for studying short-chain AHL signaling systems. Research on its biosynthesis, detection, and regulatory effects provides valuable insights into plant-microbe interactions, the dynamics of microbial communities in various environments, and the molecular basis of bacterial virulence. mdpi.comnih.gov The development of sensitive detection methods, such as cell-free assays, facilitates the screening of bacterial communities and metagenomic libraries for new AHLs and quorum sensing systems, further expanding our knowledge in this field. asm.org

Table 2: Examples of Bacteria Utilizing this compound

Bacterial Species Regulated Process Source
Xenorhabdus nematophilus Virulence modulation MDPI mdpi.com

| Pseudomonas fluorescens | Phenazine synthesis control | MDPI mdpi.com |

Compound Nomenclature

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
This compound N-(3-hydroxybutanoyl)-L-homoserine lactone, 3-OH-C4-HSL
N-Acyl Homoserine Lactone AHL
N-(3-oxododecanoyl)-L-homoserine lactone 3-oxo-C12-HSL
N-butyryl-L-homoserine lactone C4-HSL
N-(3-hydroxydodecanoyl)-L-homoserine lactone 3-OH-C12-HSL
Phenazine

Properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXDIFPJOFIIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCOC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925385
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126049-72-7
Record name N-(3-Hydroxybutanoyl)homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126049727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Regulation of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Production

Genetic Determinants of 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide Synthesis

The biosynthesis of this compound, also known as N-(3-hydroxybutyryl)-L-homoserine lactone (3-OH-C4-HSL), is dictated by specific genetic loci that encode the necessary enzymatic machinery.

LuxI-Type Synthase Family and Specific Enzyme Homologs

While the LuxI family of synthases is responsible for the production of a wide array of AHLs, the synthesis of this compound is notably associated with a distinct class of synthases. In the marine bacterium Vibrio harveyi, the production of this compound is dependent on the LuxM protein. nih.govnih.govnih.gov LuxM does not share significant sequence similarity with the canonical LuxI family of AHL synthases, placing it in a separate synthase family. nih.gov

In some species of Pseudomonas, such as Pseudomonas chlororaphis, the synthesis of 3-hydroxy-acyl-HSLs is carried out by the PhzI synthase. nih.gov This highlights that the genetic determinants for the production of this hydroxylated AHL can vary across different bacterial genera. The table below summarizes key enzyme homologs involved in the synthesis of 3-hydroxy-AHLs.

Enzyme HomologProducing OrganismCompound ProducedReference
LuxM Vibrio harveyiN-(3-hydroxybutyryl)-L-homoserine lactone nih.govnih.govnih.gov
PhzI Pseudomonas chlororaphis3-hydroxy-acyl-HSLs (including 3-OH-C6-HSL) nih.gov
BmaI3 Burkholderia mallei3-hydroxy-C8-HSL nih.gov

Precursor Metabolites and Pathways for Acyl Chain and Homoserine Lactone Moiety Formation

The biosynthesis of this compound draws upon two primary metabolic precursors:

S-adenosyl-L-methionine (SAM): This molecule serves as the donor for the homoserine lactone ring, a conserved feature of all AHLs. nih.gov

Acyl-Acyl Carrier Protein (Acyl-ACP): The 3-hydroxybutyryl side chain is derived from an intermediate in the fatty acid biosynthesis pathway, specifically (R)-3-hydroxybutyryl-acyl carrier protein ((R)-3-hydroxybutyryl-ACP) . nih.govgenome.jp

The formation of (R)-3-hydroxybutyryl-ACP is an integral step in the fatty acid synthesis cycle. In some pseudomonads, the enzyme PhaG , a 3-hydroxyacyl-ACP:CoA transacylase, plays a role in diverting these 3-hydroxyacyl-ACP intermediates from the fatty acid pathway towards other biosynthetic routes, such as the production of polyhydroxyalkanoates (PHAs). nih.gov This indicates a metabolic link and potential competition for precursors between AHL synthesis and other cellular processes.

Enzymatic Mechanisms of this compound Biogenesis

The synthesis of this compound is a precise enzymatic process involving condensation and cyclization reactions, characterized by a high degree of specificity.

Condensation Reactions and Lactone Ring Formation

The core mechanism of AHL synthesis involves the acylation of the primary amino group of SAM with the acyl group from a specific acyl-ACP. This is followed by an intramolecular cyclization, or lactonization, which results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and the ACP. nih.gov In the case of this compound, the LuxM synthase (or a functional homolog) catalyzes the condensation of (R)-3-hydroxybutyryl-ACP and SAM, followed by the lactonization of the S-adenosyl-L-homocysteine moiety.

Stereo- and Regio-specificity of Biosynthesis

The biosynthesis of this compound is both stereo- and regio-specific. The hydroxyl group is specifically located at the third carbon (C3) of the acyl chain. Furthermore, the naturally occurring, biologically active form of the molecule possesses a specific stereochemistry: the hydroxyl group is in the (R) configuration, and the homoserine lactone ring is derived from L-methionine , resulting in an (S) configuration at the chiral center of the lactone ring. medchemexpress.comsigmaaldrich.com This high degree of specificity is conferred by the active site of the synthase enzyme, which selectively binds (R)-3-hydroxybutyryl-ACP and orients the substrates in a precise manner to facilitate the specific chemical transformations. scitechnol.comscitechnol.com

Regulatory Networks Governing this compound Expression

The production of this compound is intricately regulated as part of the broader quorum-sensing network. In Vibrio harveyi, the expression of the luxM gene is part of the luxCDABEGH operon and is controlled by a complex, multi-input quorum-sensing circuit. nih.govnih.govresearchgate.net

This system integrates signals from three parallel autoinducer systems. nih.govresearchgate.net At low cell density, a cascade of phosphorylation events involving the sensor kinases (like LuxN, the receptor for 3-OH-C4-HSL) leads to the phosphorylation of the response regulator LuxO . researchgate.netresearchgate.net Phosphorylated LuxO, in conjunction with the sigma factor σ⁵⁴, activates the expression of small regulatory RNAs (sRNAs). These sRNAs, with the help of the chaperone protein Hfq, destabilize the mRNA of the master transcriptional regulator LuxR . nih.gov

As the bacterial population density increases, the concentration of autoinducers, including this compound, rises. The binding of these autoinducers to their cognate sensor kinases switches the kinase activity to phosphatase activity. researchgate.netembopress.org This leads to the dephosphorylation of LuxO, rendering it inactive. Consequently, the expression of the sRNAs is no longer activated, and the LuxR mRNA is stabilized, allowing for the translation of the LuxR protein. LuxR then activates the transcription of the lux operon, including luxM, in a positive feedback loop, leading to a rapid increase in the production of this compound and other quorum-sensing-controlled genes. researchgate.netembopress.org

Transcriptional and Post-Transcriptional Control

The expression of genes responsible for the biosynthesis of AHLs is meticulously controlled at both the transcriptional and post-transcriptional levels.

Transcriptional Control is fundamental to regulating AHL production. A primary mechanism involves LuxR-type transcriptional regulator proteins, which bind to their cognate AHL signal molecule. nih.gov This AHL-receptor complex then typically binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. pnas.org

A common feature is autoinduction, where the AHL-LuxR complex upregulates the transcription of the AHL synthase gene itself (a luxI homologue). youtube.com This creates a positive feedback loop that rapidly amplifies the QS signal once a threshold population density is reached. youtube.com

In many bacteria, global regulatory systems also govern AHL production. For instance, in Pseudomonas aureofaciens, the GacS/GacA two-component signal transduction system controls the production of AHLs by mediating the transcription of the synthase gene phzI. nih.gov In the well-studied opportunistic pathogen Pseudomonas aeruginosa, two primary AHL-based QS systems, las and rhl, are organized in a transcriptional hierarchy. nih.govnih.gov The las system, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is dominant. mdpi.com The LasR-AHL complex not only activates its own set of target genes but also the transcription of rhlR and rhlI, the regulator and synthase genes for the rhl system. nih.govpnas.org This ensures a temporal sequence of gene expression as the bacterial population develops. pnas.org

Some bacteria also possess mechanisms to prevent premature activation of QS. In Agrobacterium tumefaciens, an anti-activator protein called TraM is co-regulated with the AHL synthase TraI, which helps suppress the QS response at low cell densities. nih.gov

Post-Transcriptional Control in bacteria does not involve the complex splicing and modification of pre-mRNA seen in eukaryotes. youtube.com Instead, regulation can occur through mechanisms affecting mRNA stability and translation. While specific data on the post-transcriptional control of this compound synthase mRNA is limited, this level of regulation is a known factor in bacterial gene expression. Additionally, the stability of the AHL molecule itself can be considered a form of post-biosynthetic regulation. The lactone ring of AHLs is susceptible to pH-dependent hydrolysis, particularly under alkaline conditions, which inactivates the signal molecule. researchgate.net

Table 1: Key Genetic Regulators of AHL Biosynthesis

Regulator/System Organism Example Function Citation
LuxI/LuxR Vibrio fischeri LuxI synthesizes the AHL, which binds to the LuxR transcriptional regulator to control gene expression (e.g., bioluminescence). nih.govpnas.org nih.govpnas.org
LasI/LasR Pseudomonas aeruginosa LasI synthesizes 3-oxo-C12-HSL. The LasR-AHL complex is a master regulator, controlling virulence genes and the rhl system. mdpi.comnih.gov mdpi.comnih.gov
RhlI/RhlR Pseudomonas aeruginosa RhlI synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The RhlR-AHL complex controls another set of virulence factors. nih.govresearchgate.net nih.govresearchgate.net
GacS/GacA Pseudomonas aureofaciens A two-component system that transcriptionally controls the AHL synthase gene phzI. nih.gov nih.gov
TraI/TraR/TraM Agrobacterium tumefaciens TraI synthesizes the AHL, which binds TraR. TraM acts as an anti-activator to prevent premature QS activation. nih.gov nih.gov

Environmental and Physiological Modulators of Biosynthetic Gene Expression

The production of this compound and other AHLs is not constitutive but is modulated by a range of signals from the bacterium's environment and its own physiological state.

Environmental Modulators play a crucial role in signaling when to activate QS-dependent genes.

Cell Population Density: The primary modulator is the concentration of bacteria. AHLs are termed autoinducers because they accumulate in the environment as the bacterial population grows, only triggering a response when a threshold concentration, or quorum, is reached. nih.govmdpi.com

pH: The chemical stability of AHLs is pH-dependent. Alkaline environments can cause the hydrolysis of the homoserine lactone ring, rendering the signaling molecule inactive. researchgate.net This means that the local pH of a bacterial niche, such as within a biofilm, can significantly impact the effectiveness of QS signaling. researchgate.net

Substrate Availability: The synthesis of AHLs depends on the availability of cellular precursors, namely S-adenosyl-L-methionine (SAM) and specific acyl-ACPs. nih.govnih.gov The metabolic state of the cell and the availability of these substrates in the environment can therefore directly influence the type and quantity of AHLs produced. nih.gov

Biotic Factors: The presence of other microorganisms can influence AHL signaling through "cross-communication," where one species detects and sometimes responds to the AHLs produced by another. nih.gov Furthermore, some organisms, including the Australian marine macroalga Delisea pulchra, produce compounds (halogenated furanones) that act as antagonists to bacterial quorum sensing. nih.gov

Physiological Modulators reflect the internal state of the bacterial cell and population.

Growth Phase: AHL production is strongly correlated with the bacterial growth phase. The signal molecules typically accumulate to threshold levels during the transition from exponential to stationary phase, a time when collective action provides a benefit for survival or virulence. nih.gov

Intracellular Signaling: Research has suggested the potential involvement of other intracellular signals, such as calcium ions, as second messengers in the signal transduction pathway, possibly by influencing the activity of LuxR-type regulators. researchgate.net

Table 2: Modulators of AHL Biosynthetic Gene Expression

Modulator Type Description of Effect Citation
Cell Density Environmental/Physiological The fundamental principle of quorum sensing; AHLs accumulate with increasing cell numbers to trigger a collective response. nih.govmdpi.com nih.govmdpi.com
pH Environmental Alkaline pH leads to the hydrolysis and inactivation of the AHL's lactone ring, disrupting the signal. researchgate.net researchgate.net
Growth Phase Physiological AHL concentrations typically reach functional thresholds during late logarithmic and stationary growth phases. nih.gov nih.gov
Substrate Availability Physiological/Environmental The presence of S-adenosyl-L-methionine (SAM) and specific acyl-ACPs is required for synthesis by LuxI-type enzymes. nih.govnih.gov nih.govnih.gov
Hierarchical Regulation Physiological In some bacteria, the activation of one QS system (e.g., las) is required to activate a second system (e.g., rhl). pnas.org pnas.org
External Antagonists Environmental Natural compounds, such as halogenated furanones from algae, can inhibit QS signaling. nih.gov nih.gov

Molecular Mechanisms of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Action and Biological Functions

Quorum Sensing Signal Transduction by 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, this compound plays a pivotal role in the LuxI/LuxR-type quorum-sensing systems, which are widespread among Gram-negative bacteria. nih.govembopress.org This signaling molecule is synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, interacts with its cognate LuxR-type receptor, initiating a cascade of events that culminates in the modulation of target gene expression. nih.govnih.gov

Interaction with Cognate LuxR-Type Receptors and Ligand Binding Specificity

The primary targets of this compound are transcriptional regulator proteins belonging to the LuxR family. embopress.org In the well-studied opportunistic pathogen Pseudomonas aeruginosa, the cognate receptor for this compound is primarily the RhlR protein. nih.govnih.gov The binding of the AHL signal to the ligand-binding domain (LBD) of the LuxR-type receptor is a highly specific interaction, dictated by the chemical structure of both the signal and the receptor's binding pocket.

The specificity of this interaction is crucial for preventing crosstalk between different quorum-sensing systems within the same environment. The structure of the acyl side chain of the AHL, including its length and the presence of substitutions such as the 3-hydroxy group in this compound, is a key determinant of binding affinity and receptor activation. nih.gov For instance, in P. aeruginosa, RhlR shows a preference for N-butanoyl-L-homoserine lactone (C4-HSL) and this compound, while another LuxR-type receptor in the same organism, LasR, recognizes a different AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.govnsf.gov

Studies on LuxR homologs have revealed that specific amino acid residues within the LBD form critical contacts with the AHL molecule. These interactions often involve hydrogen bonds with the homoserine lactone ring and hydrophobic interactions with the acyl chain. embopress.org While a crystal structure of RhlR in complex with this compound is not yet available, analysis of related LuxR-AHL complexes provides insights into the probable binding mode. embopress.orgnih.gov It is hypothesized that the 3-hydroxy group of the butanoyl chain of this compound forms an additional hydrogen bond within the RhlR binding pocket, contributing to the specificity and stability of the interaction.

Table 1: Specificity of LuxR-type Receptors for Acyl-Homoserine Lactones

Receptor Cognate Ligand(s) Key Structural Determinants for Binding
RhlR (P. aeruginosa) N-butanoyl-L-homoserine lactone (C4-HSL), This compound Short acyl chain (C4), presence or absence of 3-hydroxy group
LasR (P. aeruginosa) N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Long acyl chain (C12), 3-oxo substitution
LuxR (Vibrio fischeri) N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) Medium acyl chain (C6), 3-oxo substitution
TraR (Agrobacterium tumefaciens) N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) Medium acyl chain (C8), 3-oxo substitution

Receptor Dimerization and DNA Binding Events

The binding of this compound to its cognate LuxR-type receptor, such as RhlR, induces a conformational change in the protein. This change is believed to promote the dimerization or multimerization of the receptor. embopress.org The ligand-induced dimerization is a critical step, as the dimeric form of the receptor is the active conformation capable of binding to specific DNA sequences.

The active receptor-ligand complex then binds to specific DNA promoter elements known as "lux boxes" or, in the case of the RhlR system, "rhl boxes". embopress.org These DNA binding sites are typically characterized by a palindromic sequence, which facilitates the binding of the dimeric receptor. embopress.orgrcsb.org The binding of the this compound-RhlR complex to these promoter regions can either activate or repress the transcription of downstream target genes. nih.gov This interaction with DNA allows the bacteria to synchronize the expression of a suite of genes in response to population density. In some cases, the binding of the RhlR-ligand complex to DNA is further influenced by other regulatory proteins, such as PqsE in P. aeruginosa, highlighting the complexity of this regulatory network. nih.gov

Global Gene Expression Modulation and Transcriptomic Responses to this compound

The activation of LuxR-type receptors by this compound leads to a global shift in gene expression, impacting a wide array of cellular functions. In bacteria such as Vibrio harveyi, this signaling molecule is known to regulate the biosynthesis of poly-3-hydroxybutyrate (PHB), a carbon and energy storage polymer. nih.gov This indicates a role for this compound in controlling central metabolic pathways. nih.gov

In pathogenic bacteria like Pseudomonas aeruginosa, the transcriptomic response to the RhlR-activating signals, including this compound, involves the upregulation of numerous virulence factors. researchgate.net These include genes responsible for the production of elastase, proteases, and rhamnolipids, all of which contribute to the bacterium's ability to cause disease. researchgate.netnih.gov Furthermore, transcriptomic studies have shown that the RhlR regulon is extensive, controlling a significant portion of the bacterial genome and highlighting the global regulatory role of this quorum-sensing system. While comprehensive transcriptome analyses specifically for this compound are still emerging, studies on the broader RhlR regulon provide a strong indication of the widespread changes in gene expression it orchestrates.

Orchestration of Microbial Community Phenotypes by this compound

The molecular events initiated by this compound translate into tangible, community-level behaviors that are crucial for the survival and success of bacterial populations. These coordinated phenotypes often involve the formation of structured communities and the production of a protective extracellular matrix.

Biofilm Formation and Maturation Processes

One of the most significant phenotypes regulated by this compound is the formation of biofilms. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth provides protection from environmental stresses, including antibiotics and host immune responses.

The RhlR quorum-sensing system, activated by signals like this compound, is a key regulator of biofilm development in P. aeruginosa. plos.org It controls the expression of genes involved in various stages of biofilm formation, from initial attachment to the maturation of the three-dimensional biofilm structure. The influence of this signaling molecule on biofilm architecture is a critical aspect of its biological function, contributing to the persistence of bacteria in diverse environments, from industrial settings to chronic infections. invivochem.com

Exopolysaccharide Production and Matrix Architecture

The structural integrity of biofilms is largely dependent on the composition of the EPS matrix, which is rich in exopolysaccharides, proteins, and extracellular DNA. The production of these matrix components is tightly regulated by quorum sensing. In P. aeruginosa, the RhlR system, and by extension its activating signal this compound, has been shown to influence the production of rhamnolipids. nih.gov Rhamnolipids are biosurfactants that play a crucial role in maintaining the channels and void spaces within the biofilm, which are essential for nutrient and oxygen transport. nih.gov

While the direct regulatory link between this compound and the synthesis of major exopolysaccharides like Pel and Psl in P. aeruginosa is still an area of active research, the established control over rhamnolipid production demonstrates a clear mechanism by which this signaling molecule can shape the architecture and function of the biofilm matrix. The precise modulation of matrix components is vital for the development of robust and resilient microbial communities.

Regulation of Cellular Motility and Chemotaxis

The quorum-sensing (QS) molecule this compound is a key regulator of bacterial motility, a critical factor for colonization, dispersal, and pathogenesis. Its role is particularly well-documented in marine bacteria.

In the pathogenic bacterium Vibrio harveyi, QS, which utilizes 3-OH-C4-HSL as an autoinducer, positively regulates flagellar motility. nih.gov Studies have shown that mutants unable to synthesize autoinducers exhibit significantly reduced swimming motility. This motility can be restored by the addition of synthetic signal molecules, confirming the direct role of the QS system in controlling movement. nih.gov The master quorum-sensing regulator, LuxR, is directly implicated in this regulatory pathway, linking cell-density information to the expression of flagellar genes. nih.gov The importance of this regulation is underscored by the fact that inhibiting motility in V. harveyi leads to a significant decrease in its virulence towards invertebrate hosts like brine shrimp larvae. nih.gov

The soil bacterium Sinorhizobium meliloti also employs a complex ExpR/Sin quorum-sensing system to regulate motility. nih.gov The SinI autoinducer synthase in this bacterium is responsible for producing a variety of N-acyl homoserine lactone (AHL) signaling molecules, including 3-OH-C4-HSL. nih.gov This QS system, in conjunction with the ExpR regulator, controls multiple functions essential for the bacterium's symbiotic relationship with its alfalfa host, with motility being a key regulated process. nih.gov

Table 1: Regulation of Motility by this compound

Bacterium Regulated Process Outcome
Vibrio harveyi Flagellar Motility Positive regulation; essential for virulence. nih.gov

Production of Microbially-Derived Secondary Metabolites

This compound is a signaling molecule that governs the production of various secondary metabolites, which are compounds not essential for primary growth but crucial for competition, virulence, and symbiosis. This regulation allows bacteria to coordinate the release of these often metabolically expensive molecules until a sufficient population density is reached.

This compound can be isolated from bacteria in the family Vibrionaceae and is known to regulate cellular processes such as bioluminescence and the production of exo-enzymes. medchemexpress.com In certain Vibrio species, 3-OH-C4-HSL is a key signal that controls light production, a classic example of a QS-regulated secondary metabolic trait. smolecule.com

Furthermore, in the well-studied marine bacterium Vibrio harveyi, the quorum-sensing circuit integrates signals from three distinct autoinducers, including 3-OH-C4-HSL, to control a range of phenotypes. nih.gov Among the regulated functions are the production of proteases and the expression of the Type III Secretion System (TTS), both of which are considered critical virulence factors and represent a class of secondary metabolites involved in host-pathogen interactions. nih.gov The ability to control these factors allows the bacterial population to launch a coordinated and effective pathogenic attack. smolecule.com

Interkingdom Communication Mediated by this compound

As a diffusible signaling molecule, this compound is not limited to intraspecies communication. It plays a significant role in mediating interactions between bacteria and eukaryotic organisms, including plants, fungi, and invertebrates, thereby influencing ecological dynamics and host-microbe relationships.

Interactions with Plant Hosts and Rhizosphere Dynamics

The communication between soil bacteria and plants is crucial for establishing symbiotic or pathogenic relationships. In the symbiosis between the legume Medicago truncatula and the nitrogen-fixing bacterium Sinorhizobium meliloti, N-acyl-homoserine lactones (AHLs) are pivotal. While research has often highlighted the role of long-chain AHLs like 3-oxo-C14-HSL in promoting nodule formation, the plant host demonstrates an ability to interact with a broader range of these molecules. anu.edu.aunih.gov

Medicago truncatula has been shown to produce and exude substances that can interfere with bacterial quorum sensing. apsnet.org Specifically, these plant-derived compounds can affect the response of biosensors designed to detect 3-OH-C4-HSL. apsnet.org This indicates that plants have evolved mechanisms to perceive and potentially manipulate short-chain AHLs like 3-OH-C4-HSL present in the rhizosphere, the soil region directly influenced by root secretions. This interaction suggests a complex chemical dialogue where the plant can modulate the behavior of surrounding microbial communities by interfering with their communication signals.

Influence on Fungal Growth and Development

Based on available scientific literature, there is a notable lack of specific research detailing the direct influence of this compound on the growth and development of fungi. While extensive research exists on the effects of other bacterial N-acyl homoserine lactones, particularly the 3-oxo-C12-HSL produced by Pseudomonas aeruginosa, on fungal species like Candida albicans, similar studies focusing specifically on 3-OH-C4-HSL have not been identified. nih.govresearchgate.net Therefore, the precise role of this compound in mediating bacterial-fungal interactions remains an area for future investigation.

Modulation of Invertebrate Host-Microbe Interactions

The signaling molecule this compound is integral to the pathogenic interactions between certain bacteria and invertebrate hosts. Vibrio harveyi, a bacterium that uses 3-OH-C4-HSL as a primary autoinducer, is a known pathogen of various aquatic organisms. nih.gov

Research has established a direct link between the 3-OH-C4-HSL-driven quorum-sensing system and virulence in an invertebrate model. The motility of V. harveyi is positively controlled by its QS system. nih.gov When this motility was chemically inhibited, the bacterium's virulence towards gnotobiotic brine shrimp (Artemia species) larvae was significantly reduced. nih.gov This finding demonstrates that a phenotype controlled by 3-OH-C4-HSL is a critical virulence factor in an invertebrate host, highlighting the molecule's role in modulating the host-microbe relationship. The bacterium waits until it reaches a high population density to activate motility, likely as a strategy to effectively colonize the host and overcome its defenses.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound 3-OH-C4-HSL, HBHL
N-acyl homoserine lactone AHL
3-oxo-C14-homoserine lactone 3-oxo-C14-HSL

Enzymatic and Environmental Turnover of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Quorum Quenching

Mechanisms of Quorum Quenching Targeting 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

The inactivation of this compound and other AHLs is primarily achieved through enzymatic action. Three main classes of enzymes are involved in this process: AHL lactonases, AHL acylases, and oxidoreductases. These enzymes interrupt the signaling pathway by modifying the structure of the AHL molecule, rendering it unable to bind to its cognate receptor.

AHL lactonases are a widespread group of enzymes that inactivate AHLs by hydrolyzing the ester bond in the homoserine lactone ring. This process yields the corresponding N-acyl-L-homoserine, which is unable to function as a quorum sensing signal. nih.gov Lactonases generally exhibit a broad substrate spectrum, capable of degrading AHLs with varying acyl chain lengths and substitutions. nih.gov

Several studies have characterized AHL lactonases from various bacterial genera, including Bacillus and Rhodococcus, which show activity against short-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL), a close structural analog of this compound. For instance, the AiiA lactonase from Bacillus species has been shown to effectively degrade a range of AHLs. nih.gov Similarly, a novel AHL lactonase, JydB, from Rhodococcus sp. BH4, demonstrated high catalytic efficiency against C4-HSL. nih.gov The kinetic parameters for the hydrolysis of C4-HSL by JydB have been determined, providing insight into the enzyme's efficiency in degrading short-chain AHLs (Table 1). While specific kinetic data for this compound is not extensively available, the data for C4-HSL suggests that lactonases are a key mechanism for its degradation.

AHL acylases represent another major class of quorum-quenching enzymes. These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring, producing a fatty acid and L-homoserine lactone. nih.gov In contrast to the broad activity of many lactonases, AHL acylases often exhibit higher specificity for the length of the acyl chain. nih.gov

Enzymes such as PvdQ from Pseudomonas aeruginosa are well-characterized AHL acylases that show a preference for long-chain AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and are less effective against short-chain AHLs. nih.govnih.gov However, other acylases with broader substrate ranges exist. For example, the MacQ acylase from Acidovorax sp. MR-S7 has been shown to have activity against a wider range of AHLs. nih.gov While the degradation of this compound by acylases is plausible, the efficiency of this process is likely dependent on the specific acylase and its substrate preference.

A third mechanism for inactivating AHLs involves the modification of the acyl chain by oxidoreductases. These enzymes can alter the functionality of the AHL molecule without cleaving the lactone ring or the amide bond. One such modification is the reduction of the 3-oxo group to a 3-hydroxy group. For example, an oxidoreductase from Rhodococcus erythropolis W2 can convert 3-oxo-C14-HSL to 3-hydroxy-C14-HSL, thereby inactivating the signal. nih.gov While this compound already possesses a 3-hydroxy group, other oxidative modifications of the acyl chain are possible, representing another potential route for its environmental turnover.

Interactive Data Table: Kinetic Parameters of AHL Lactonase JydB

Below are the reported kinetic parameters for the hydrolysis of various AHL substrates by the JydB lactonase from Rhodococcus sp. BH4. This data provides a reference for the enzyme's efficiency, particularly against short-chain AHLs like C4-HSL.

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
C4-HSL300 ± 17.320.16 ± 0.031(1.88 ± 0.31) x 10⁶
C6-HSL666.67 ± 50.9215.28 ± 2.41(4.36 ± 0.11) x 10⁴
3-oxo-C6-HSL348.33 ± 24.520.24 ± 0.035(1.45 ± 0.21) x 10⁶
Data sourced from a study on Rhodococcus sp. BH4. nih.gov

Diversity and Distribution of Quorum-Quenching Organisms

A wide variety of microorganisms capable of degrading AHLs have been isolated from diverse environments, including soil and marine sediments. These organisms play a crucial role in the natural turnover of quorum-sensing signals.

Numerous bacterial strains with the ability to degrade AHLs have been identified and characterized. These include species from the genera Bacillus, Rhodococcus, Pseudomonas, and Acinetobacter.

Bacillus species: Many Bacillus strains isolated from soil have been shown to produce AHL lactonases. nih.gov These bacteria are of particular interest for biocontrol applications due to their ability to form resilient endospores.

Rhodococcus species: Strains of Rhodococcus erythropolis are known for their metabolic versatility, which includes the ability to degrade a wide range of compounds, including AHLs. nih.govnite.go.jp The isolation of Rhodococcus sp. BH4 from a wastewater treatment plant highlights the presence of potent quorum-quenching bacteria in engineered environments. nih.gov

Pseudomonas species: While some Pseudomonas species are known producers of AHLs, others possess the ability to degrade them. For instance, Pseudomonas aeruginosa produces the acylase PvdQ, which can modulate its own quorum-sensing-dependent activities. nih.gov

Acinetobacter species: Certain strains of Acinetobacter have been identified that can degrade a broad spectrum of AHLs. researchgate.net

The ability of microorganisms to degrade AHLs is encoded by specific genes that produce the quorum-quenching enzymes.

aiiA gene: The most well-studied AHL lactonase gene is aiiA, originally discovered in a Bacillus species. nih.gov Homologs of this gene have been found in a wide range of Bacillus strains, conferring the ability to hydrolyze the lactone ring of various AHLs. nih.gov

jydB gene: The gene responsible for the production of the JydB lactonase in Rhodococcus sp. BH4 has been identified as jydB. This gene encodes an enzyme belonging to the α/β hydrolase family. nih.gov

pvdQ gene: In Pseudomonas aeruginosa, the pvdQ gene encodes the AHL acylase PvdQ. This enzyme is a member of the N-terminal nucleophile hydrolase superfamily and is involved in the degradation of long-chain AHLs. nih.gov

Interactive Data Table: Examples of Quorum-Quenching Bacteria and their Enzymes

This table provides examples of bacterial strains known to possess quorum-quenching capabilities and the enzymes responsible.

OrganismQuorum-Quenching EnzymeEnzyme ClassTarget AHLs (Examples)Gene
Bacillus sp. 240B1AiiAAHL LactonaseBroad range, including short-chain AHLsaiiA
Rhodococcus sp. BH4JydBAHL LactonaseBroad range, high activity on C4-HSLjydB
Pseudomonas aeruginosa PAO1PvdQAHL AcylasePreference for long-chain AHLs (e.g., 3-oxo-C12-HSL)pvdQ
Acidovorax sp. MR-S7MacQAHL AcylaseWide range of AHLsmacQ

Environmental Factors Influencing this compound Stability

The integrity of the this compound molecule is susceptible to various environmental conditions, which can lead to its non-enzymatic degradation and a reduction in its signaling efficacy.

The stability of the homoserine lactone ring, a core component of all AHLs including this compound, is significantly influenced by pH. Generally, the lactone ring is more susceptible to hydrolysis under alkaline conditions. Studies on various AHLs have demonstrated that as the pH increases, the rate of spontaneous lactonolysis (ring-opening) also increases, leading to the formation of the corresponding N-acyl-L-homoserine, which is typically biologically inactive. nih.govnih.gov Conversely, acidic conditions can favor the recyclization of the opened lactone ring, potentially restoring its biological activity. nih.gov For instance, research on N-butanoyl-L-homoserine lactone (C4-HSL), a structurally similar AHL, showed that its lactone ring remains largely intact up to a pH of 5-6, but is completely opened at a pH of 8. nih.gov

Table 1: General Influence of Environmental Factors on the Stability of N-Acyl Homoserine Lactones

FactorEffect on Lactone Ring StabilityGeneral Trend
pH Increased hydrolysis at alkaline pHStability decreases as pH increases above neutral. nih.govnih.gov
Temperature Increased rate of hydrolysis at higher temperaturesStability decreases as temperature increases. nih.gov
Acyl Chain Length Longer acyl chains can increase stabilityShorter-chain AHLs tend to be less stable. nih.govnih.gov

This table presents generalized findings for the N-acyl homoserine lactone class of molecules, as specific data for this compound is limited.

Microbial communities are a major driver of the turnover of AHL signal molecules in the environment. Many microorganisms have evolved the ability to degrade AHLs, a phenomenon termed quorum quenching. This can provide a competitive advantage by disrupting the communication of other bacteria. The enzymatic degradation of AHLs is primarily carried out by two main classes of enzymes: AHL lactonases and AHL acylases. nih.gov

AHL lactonases hydrolyze the ester bond of the homoserine lactone ring, opening the ring and rendering the molecule inactive. nih.gov This process can sometimes be reversible under acidic conditions. nih.gov

AHL acylases cleave the amide bond that links the acyl side chain to the homoserine lactone ring, yielding a fatty acid and a homoserine lactone ring. frontiersin.org

While direct studies on the enzymatic degradation of this compound are scarce, the broad substrate specificity of many quorum-quenching enzymes suggests that it is likely susceptible to degradation by these enzymes. For example, some lactonases from Bacillus species have been shown to have broad activity against various AHLs. nih.gov Similarly, acylases from various bacteria can degrade a range of AHLs, although some exhibit specificity based on the length of the acyl chain. nih.govfrontiersin.org

The presence of a 3-hydroxy group on the acyl chain can influence the susceptibility of the molecule to enzymatic degradation. Some quorum-quenching enzymes have been shown to act on 3-hydroxy-substituted AHLs. nih.govcaymanchem.com The composition of the microbial community in a given environment will therefore determine the rate and primary mechanism of this compound turnover.

Table 2: Key Enzymes Involved in the Microbial Turnover of N-Acyl Homoserine Lactones

Enzyme ClassMechanism of ActionTypical Microbial Source
AHL Lactonase Hydrolyzes the lactone ring.Bacillus, Agrobacterium, Rhodococcus
AHL Acylase Cleaves the amide linkage.Pseudomonas, Variovorax, Streptomyces
AHL Oxidoreductase Modifies the acyl side chain.Rhodococcus

This table provides a general overview of enzymes that degrade N-acyl homoserine lactones. The specific activity of these enzymes on this compound requires further investigation.

Chemical Synthesis and Structure Activity Relationship Sar Studies of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide and Its Analogs

Synthetic Methodologies for 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide

The synthesis of this compound and other AHLs can be broadly categorized into convergent and linear strategies. These approaches aim to efficiently construct the molecule, which consists of a homoserine lactone ring and an acylated side chain.

Convergent and Linear Synthesis Strategies

Linear Synthesis: A linear approach involves the stepwise construction of the molecule from a starting material. A common linear strategy for AHL synthesis involves the acylation of the homoserine lactone core. frontiersin.org For this compound, this would typically start with L-homoserine lactone, which is then acylated with a protected 3-hydroxybutyric acid derivative. The protecting group on the hydroxyl function is subsequently removed to yield the final product. While straightforward, this method can sometimes be limited by the availability and stability of the starting materials and may involve multiple protection and deprotection steps.

Convergent Synthesis: Convergent syntheses involve the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages. For AHLs, this often involves the synthesis of the acyl chain and the homoserine lactone moiety or a precursor separately. A notable convergent method involves the coupling of a carboxylic acid with Meldrum's acid to form an activated intermediate, which is then reacted with the hydrochloride salt of (S)-α-amino-γ-butyrolactone to yield the desired N-acyl homoserine lactone. frontiersin.org This approach can be more efficient for creating a library of analogs as the acyl chain can be easily varied.

Synthesis StrategyDescriptionKey Intermediates
Linear Synthesis Stepwise construction starting from the homoserine lactone core.L-homoserine lactone, Protected 3-hydroxybutyric acid
Convergent Synthesis Separate synthesis of fragments followed by coupling.Acyl Meldrum's acid adducts, (S)-α-amino-γ-butyrolactone hydrochloride

Stereoselective Approaches to Chiral Centers

The biological activity of this compound is highly dependent on its stereochemistry. The molecule possesses two chiral centers: one in the homoserine lactone ring (typically S-configuration) and one at the 3-position of the acyl chain (typically R-configuration in the natural product). mdpi.com Therefore, stereoselective synthesis is crucial for obtaining biologically active compounds.

The stereochemistry of the homoserine lactone is generally established by starting with the commercially available L-methionine or L-homoserine. For the acyl chain, stereoselective reduction of a β-keto ester or the use of a chiral pool starting material can be employed to introduce the hydroxyl group with the desired stereochemistry. Evans' asymmetric aldol (B89426) reaction is a powerful tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds and has been applied to the synthesis of chiral acyl chains for AHLs. nih.gov Enzymatic resolutions, for instance using lipases, can also be employed to separate racemic mixtures of intermediates or the final product. mdpi.com

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are driven by the desire to understand the structure-activity relationships (SAR) that govern its function and to develop potent modulators of quorum sensing.

Modifications of the Acyl Side Chain (Length, Branching, Substitutions)

The acyl side chain of AHLs plays a critical role in the specificity and potency of their interaction with the cognate LuxR-type receptor. nih.gov Studies on various AHLs have shown that even minor modifications to the acyl chain can have a dramatic impact on biological activity.

For analogs of this compound, modifications could include:

Chain Length: Increasing or decreasing the length of the carbon chain from the native four carbons can alter the binding affinity for the receptor. For instance, in other AHL systems, extending the acyl chain has been shown to sometimes switch a molecule from an agonist to an antagonist. nih.gov

Branching: Introducing alkyl branches on the acyl chain can probe the steric tolerance of the receptor's binding pocket.

Substitutions: Replacing the 3-hydroxyl group with other functional groups (e.g., a keto group, an amino group, or a halogen) or introducing substituents at other positions on the chain can modulate the electronic and steric properties of the molecule, thereby influencing its activity. Aromatic substitutions, such as a phenyl ring, have been shown to confer antagonistic properties in some AHL analogs. researchgate.net

Modification TypeExamplePotential Effect on Activity
Chain Length N-(3-hydroxyhexanoyl)-L-homoserine lactoneAltered agonist/antagonist profile
Branching N-(3-hydroxy-2-methylbutanoyl)-L-homoserine lactoneReduced or enhanced binding affinity
Substitution N-(3-oxobutanoyl)-L-homoserine lactoneChange in binding mode and activity
Aromatic Substitution N-(4-phenyl-3-hydroxybutanoyl)-L-homoserine lactonePotential antagonist activity

Alterations to the Homoserine Lactone Ring Structure

The homoserine lactone ring is another key pharmacophore of AHLs. While generally considered more conserved than the acyl chain, modifications to the lactone ring have been explored to create potent QS modulators. Replacing the ring oxygen with sulfur to create a thiolactone has been shown to increase the hydrolytic stability of the molecule and, in some cases, alter its activity from agonistic to antagonistic. mdpi.com Other modifications include altering the ring size or introducing substituents on the lactone ring itself. However, many modifications to the lactone ring can lead to a complete loss of activity, highlighting its importance for receptor recognition. asm.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological function. These investigations systematically modify different parts of the molecule and assess the resulting changes in activity, providing insights into the key features required for receptor binding and biological response. For N-acyl homoserine lactones (AHLs) like this compound, SAR studies focus on three main components: the acyl side chain, the amide linkage, and the homoserine lactone ring. mdpi.com

The binding of an AHL to its cognate receptor protein is the first and most critical step in initiating the quorum-sensing cascade. The affinity of this binding is highly dependent on the structural characteristics of the AHL.

The length and substitution of the acyl side chain are primary determinants of receptor binding specificity. While specific binding affinity data for a wide range of this compound analogs are not extensively documented in single comprehensive studies, general principles can be drawn from studies on various LuxR-type receptors. For instance, the CarR receptor in Erwinia carotovora exhibits a clear preference for specific acyl chain lengths, with N-(3-oxohexanoyl)-L-homoserine lactone showing high affinity. nih.gov The affinity generally decreases as the acyl chain length deviates from the optimal, and the presence or absence of a 3-oxo or 3-hydroxy group significantly impacts binding. nih.gov

Modifications to the acyl chain, such as the introduction of aromatic groups or different substituents, can dramatically alter receptor binding. For example, replacing the aliphatic chain with a phenyl-substituted chain can convert an agonist into an antagonist. researchgate.net The stereochemistry of the lactone ring is also critical, with the natural (S)-configuration generally being essential for strong binding and activity.

The following table summarizes the conceptual impact of structural modifications on receptor binding affinity, based on general observations from the broader class of AHLs.

Structural Modification General Impact on Receptor Binding Affinity
Acyl Chain Length Optimal length is crucial; deviations decrease affinity.
3-Hydroxy/3-Oxo Group Presence and position of these groups are key for specificity.
Acyl Chain Branching Can decrease binding affinity.
Aromatic Acyl Chains Can lead to antagonistic binding.
Lactone Ring Modification Alterations often reduce or abolish binding.
Lactone Ring Stereochemistry The (S)-enantiomer is generally preferred for high-affinity binding.

The biological activity of this compound and its analogs is a direct consequence of their ability to bind to and activate or inhibit their target receptors. Modifications that alter receptor binding will, in turn, affect the downstream biological responses, such as biofilm formation and virulence factor production. nih.gov

In Pseudomonas aeruginosa, two major AHLs, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), regulate a hierarchical quorum-sensing system. nih.gov The introduction of a 3-hydroxy group, as seen in this compound, can alter the specificity and potency of the molecule. While C4-HSL is a known signaling molecule, the 3-hydroxy derivative can interact differently with the receptor, leading to a modified biological output.

Studies on synthetic analogs have shown that even subtle changes to the acyl chain can have profound effects on biological activity. For example, the introduction of a halogen atom at the α-position of the acyl chain has been shown to decrease the agonistic activity of some AHLs. beilstein-journals.org Similarly, replacing the acyl group with sulfonyl or carbamoyl (B1232498) moieties can generate potent quorum-sensing inhibitors. researchgate.net

The following table provides a summary of how different structural modifications can impact the biological activity of AHLs, which can be extrapolated to analogs of this compound.

Modification of this compound Observed Impact on Biological Activity Example from Analog Studies
Variation in Acyl Chain Length Can switch activity from agonistic to antagonistic or alter the potency of the response. nih.govSimple aliphatic AHLs show maximal inhibition at specific chain lengths (e.g., C8 for LasR). nih.gov
Removal or Replacement of 3-Hydroxy Group Significantly alters specificity and activity. The 3-oxo counterpart often shows different receptor preference. nih.gov3-oxo-AHLs with C6-C8 chains are strong activators of LuxR and SdiA. nih.gov
Introduction of Aromatic Rings in Acyl Chain Often leads to potent antagonistic activity. researchgate.netPhenyl-substituted analogs display significant antagonist activity in Vibrio fischeri. researchgate.net
Modification of the Lactone Ring Replacement with other heterocyclic structures can create antagonists or analogs with altered stability. mdpi.comThiolactone or lactam analogs can act as quorum-sensing modulators. mdpi.com
Alteration of Amide Linkage Replacement with bioisosteres like triazoles can produce potent antagonists. mdpi.comTriazole-containing analogs have shown antagonistic activity against the LasR receptor. mdpi.com

Advanced Methodologies for the Analytical Characterization and Detection of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide from intricate mixtures prior to its detection and characterization. Both high-performance liquid chromatography and gas chromatography are powerful tools for this purpose, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-acyl homoserine lactones (AHLs) like this compound due to its high resolution and suitability for non-volatile and thermally labile compounds. Reverse-phase (RP) HPLC is most commonly employed for separation.

Research Findings: Analytical methods typically utilize C18 columns, which separate compounds based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often water with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to resolve the analyte from other components in the sample. Current time information in Pima County, US.

Detection can be achieved using various detectors. While UV detection is possible, its sensitivity and specificity are limited for this class of compounds. Therefore, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. LC-tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological extracts. nih.govnih.gov Techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry allow for both quantification and structural confirmation. nih.gov

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterSpecificationReference
ColumnReversed-Phase C18 (e.g., Waters BEH C18, 1.7 µm, 2.1x100mm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid Current time information in Pima County, US.
Mobile Phase BAcetonitrile with 0.1% Formic Acid Current time information in Pima County, US.
ElutionGradient Current time information in Pima County, US.
DetectionTandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's polarity and low volatility, which stem from the presence of hydroxyl and amide functional groups. These properties can lead to poor chromatographic peak shape and thermal degradation in the GC injector and column. nih.gov To overcome these limitations, chemical derivatization is a necessary prerequisite for GC-MS analysis. tulane.educulturecollections.org.uk

Research Findings: The most common derivatization strategy for compounds containing hydroxyl groups is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. tulane.edubertin-bioreagent.com This transformation increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis. nih.govtargetmol.com The resulting TMS-derivatized molecule can be effectively separated on a nonpolar capillary column (e.g., DB-5ms) and identified by its characteristic mass spectrum. researchgate.net

Table 2: Derivatization and GC-MS Analysis of this compound
ParameterDescriptionReference
Derivatization AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents. tulane.edu
ReactionThe hydroxyl group on the butanamide side chain is converted to a trimethylsilyl (TMS) ether. bertin-bioreagent.com
GC ColumnNonpolar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). targetmol.com
MS IonizationElectron Ionization (EI) at 70 eV. researchgate.net
Expected OutcomeA distinct chromatographic peak with a characteristic mass spectrum for the TMS-derivatized analyte, enabling identification and quantification. bertin-bioreagent.com

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the complete connectivity of the molecule. medchemexpress.comableweb.org

Research Findings: The structural analysis would proceed in stages. caymanchem.com

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR (often with DEPT experiments) reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms. mdpi.com

2D Homonuclear Correlation (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment establishes proton-proton coupling networks, allowing for the mapping of adjacent protons within the butyryl side chain and the oxolane ring structure. medchemexpress.com

2D Heteronuclear Correlation (HSQC/HMQC and HMBC): An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. medchemexpress.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This experiment would be key to connecting the butanamide side chain to the oxolane ring via the amide bond. nih.gov

Table 3: Plausible ¹H and ¹³C NMR Signal Assignments for this compound (in CDCl₃)
Atom PositionPlausible ¹H Chemical Shift (δ, ppm)Plausible ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
C2 (Butanoyl)~2.4-2.6~45C1, C3, C4
C3 (Butanoyl)~4.1-4.3~65C1, C2, C4
C4 (Butanoyl)~1.2-1.3~22C2, C3
C1 (Amide C=O)-~172-
C3' (Oxolane)~4.5-4.7~50C1, C2', C4', C5'
C4' (Oxolane)~2.2-2.8~30C3', C5'
C5' (Oxolane)~4.2-4.4~66C2', C3', C4'
C2' (Lactone C=O)-~176-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and aiding in the structural characterization of this compound. nih.govhypertextbookshop.com Unlike nominal mass spectrometers, HRMS instruments (e.g., QTOF, Orbitrap) can measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.gov

Research Findings: For this compound (molecular formula C₈H₁₃NO₄), the theoretical exact mass of the neutral molecule is 187.0845 Da. In positive ion mode ESI, the compound is typically observed as the protonated molecule [M+H]⁺ with a theoretical m/z of 188.0917. nih.gov Experimental measurement of this ion with high accuracy provides strong evidence for the correct elemental composition.

Tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺) generates characteristic fragment ions that provide structural information. Collision-induced dissociation (CID) breaks the molecule at its weakest bonds, and the resulting fragments are indicative of the molecule's substructures. Key fragmentations for AHLs include the cleavage of the amide bond and the opening of the lactone ring. For this specific compound, a dominant fragment ion at m/z 102.0546 is consistently observed, corresponding to the homoserine lactone moiety following the loss of the 3-hydroxybutanoyl side chain. nih.gov

Table 4: HRMS and MS/MS Fragmentation Data for [M+H]⁺ of this compound
IonTheoretical m/zObserved m/zProposed Structure/LossReference
[M+H]⁺188.0917188.0917Protonated parent molecule (C₈H₁₄NO₄⁺) nih.gov
[M+H-H₂O]⁺170.0811170.0815Loss of water nih.gov
[C₄H₆NO₂]⁺102.0550102.0546Homoserine lactone moiety (loss of C₄H₈O₂) nih.gov
[C₄H₇O₂]⁺87.044187.0435Fragment from the 3-hydroxybutanoyl side chain nih.gov

Bioanalytical Assays for Signal Detection and Quantification

Bioanalytical assays, or bioassays, utilize living organisms or their cellular components to detect the biological activity of a substance. For this compound (also known as 3-hydroxy-C4-HSL), these assays are based on bacterial reporter strains that are genetically engineered to produce a measurable signal in response to the presence of specific AHLs. researchgate.netableweb.org These assays are highly sensitive and specific, making them invaluable for screening environmental or biological samples for quorum-sensing activity. nih.gov

Research Findings: Two of the most common reporter strains for detecting short-chain AHLs are derived from Chromobacterium violaceum and Agrobacterium tumefaciens.

Chromobacterium violaceum CV026: This is a mutant strain that cannot synthesize its own AHL but retains the ability to respond to exogenous short-chain AHLs (typically C4 to C8 acyl chain lengths). nih.gov When exposed to an active AHL like 3-hydroxy-C4-HSL, the quorum-sensing cascade is activated, leading to the production of a vibrant purple pigment called violacein (B1683560). medchemexpress.com The presence of the AHL can be visualized as a purple halo around a sample spot on an agar (B569324) plate, and the amount of violacein can be extracted and quantified spectrophotometrically to estimate the AHL concentration. nih.gov

Agrobacterium tumefaciens NTL4 (pZLR4): This reporter system is highly sensitive and versatile. The strain lacks a Ti plasmid, so it does not produce its own AHLs. caymanchem.com It contains a reporter plasmid (e.g., pZLR4) that carries the traR gene (encoding the AHL receptor protein) and a traI-lacZ reporter fusion. nih.govnih.gov In the presence of an AHL, the AHL-TraR complex activates the traI promoter, leading to the expression of the β-galactosidase enzyme (lacZ). The enzyme's activity can be detected qualitatively on agar plates containing the substrate X-Gal, which produces a blue color, or quantified in liquid assays using substrates like ONPG (ortho-nitrophenyl-β-galactoside), which yields a yellow product measured by a spectrophotometer. caymanchem.com

These bioassays provide a functional measure of signal concentration and are often used as a primary screening tool before instrumental analysis by LC-MS for confirmation and precise quantification. nih.gov

Reporter Gene Bioassays Utilizing LuxR-Type Receptors

Reporter gene bioassays are a cornerstone for the detection and quantification of N-acyl-homoserine lactone (AHL) molecules, including this compound. These assays leverage genetically engineered bacteria that produce a measurable signal in response to specific AHLs. The fundamental mechanism involves a LuxR-type receptor protein that, upon binding to its cognate AHL, activates the transcription of a reporter gene. nih.govnih.gov

A widely used reporter strain is Agrobacterium tumefaciens NTL4(pZLR4). ableweb.orgnih.gov This strain is engineered to lack its own AHL-producing synthase but contains the plasmid pZLR4. This plasmid carries traR, which encodes a LuxR-family transcriptional regulator, and a traG::lacZ reporter gene fusion. ableweb.org When an exogenous AHL, such as this compound, is introduced, it diffuses into the cell and binds to the TraR protein. This activated TraR-AHL complex then binds to a specific DNA sequence, known as a lux box, upstream of the traG promoter, initiating the transcription of the lacZ gene. nih.govresearchgate.net The resulting production of the β-galactosidase enzyme can be detected and quantified.

Detection can be achieved through two primary methods:

Qualitative Plate Assay: The reporter strain is spread on an agar plate containing a chromogenic substrate like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). A sample containing the AHL is spotted onto the surface. If the AHL is present, it will induce β-galactosidase production, which cleaves X-gal, resulting in the formation of a distinct blue pigment. nih.govresearchgate.net

Quantitative Liquid Assay: The reporter strain is incubated in a liquid medium with the AHL sample. After an incubation period, the cells are lysed, and the β-galactosidase activity is measured spectrophotometrically using a substrate like ortho-nitrophenyl-β-galactopyranoside (ONPG). The rate of ONPG cleavage is directly proportional to the concentration of the AHL in the sample. ableweb.org

While the A. tumefaciens NTL4(pZLR4) system is highly sensitive, particularly for long-chain AHLs, other reporter systems using different LuxR-type receptors and reporter genes (e.g., gfp for green fluorescent protein) have been developed to exhibit varied specificities, allowing for the creation of a suite of biosensors to detect a wide range of AHL structures. frontiersin.org

Reporter StrainAHL ReceptorReporter Gene SystemTypical AHLs DetectedDetection Method
Agrobacterium tumefaciens NTL4(pZLR4)TraRtraG::lacZLong-chain AHLs (e.g., 3-oxo-C8-HSL and longer)Colorimetric (X-gal) or Spectrophotometric (ONPG)
Chromobacterium violaceum CV026CviRvioA-E (Violacein pigment)Short-chain AHLs (C4-HSL to C8-HSL)Visual (Purple Pigment Inhibition)
Escherichia coli (pSB401)LuxR (from Vibrio fischeri)luxCDABE (Luciferase)3-oxo-C6-HSLLuminometry
Pseudomonas putida (pKR-C12)LasR (from P. aeruginosa)lasB::gfp(ASV)3-oxo-C12-HSLFluorometry

Immunological Detection Methods

Immunological methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a highly specific and sensitive alternative to bioassays for the detection of this compound. These techniques rely on the specific binding interaction between an antibody and its target antigen. nih.gov The development of an immunoassay for a small molecule like an AHL requires a multi-step process, as small molecules (haptens) are not typically immunogenic on their own.

The general workflow for creating a competitive ELISA for this compound is as follows:

Hapten-Carrier Conjugation: The target molecule, this compound, is chemically conjugated to a large, immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugation creates an immunogen that can elicit a robust immune response.

Immunization and Antibody Production: An animal model (e.g., a rabbit or mouse) is immunized with the hapten-carrier conjugate. The animal's immune system recognizes the conjugate and produces a polyclonal or monoclonal antibody population that specifically targets the hapten portion.

Assay Development (Competitive ELISA): A microtiter plate is coated with a known amount of the hapten-carrier conjugate. The sample to be tested (which may contain the free, unconjugated this compound) is mixed with a limited amount of the specific antibody and added to the well. The free AHL from the sample and the coated AHL on the plate compete for binding to the antibody.

Detection and Quantification: After washing away unbound reagents, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A substrate is then added, producing a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the original sample.

The specificity of the assay is critically dependent on the ability of the antibody to distinguish the precise structure of this compound, including the hydroxyl group at the C3 position and the four-carbon acyl chain, from other AHL variants. frontiersin.orgnih.gov

StepProcedurePurpose
1Synthesis of Hapten-Carrier ConjugateTo make the small this compound molecule immunogenic.
2Immunization and Hybridoma ProductionTo generate specific monoclonal antibodies against the target molecule.
3ELISA Plate CoatingTo immobilize a known quantity of the antigen (AHL-protein conjugate) on the solid phase.
4Competitive Binding ReactionFree AHL in the sample competes with coated AHL for antibody binding sites.
5Enzymatic Signal GenerationA secondary antibody-enzyme conjugate generates a measurable signal.
6Data AnalysisThe concentration of the target AHL is determined from a standard curve.

Computational and In Silico Modeling Approaches

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein receptor (e.g., a LuxR-type protein) at an atomic level. frontiersin.org These methods provide insights into binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-receptor complex.

The typical procedure for a molecular docking study involves:

Structure Preparation: A high-quality 3D structure of the ligand is obtained or modeled. The structure of this compound is readily available from chemical databases. A crystal structure of a relevant LuxR-type receptor (e.g., TraR or LasR) is retrieved from the Protein Data Bank (PDB). frontiersin.orgresearchgate.net Both ligand and receptor structures are prepared by adding hydrogen atoms and assigning appropriate atomic charges.

Binding Site Definition: The active site, or the ligand-binding pocket, of the receptor is identified. A grid box is defined around this site to constrain the search space for the docking algorithm.

Docking Simulation: Using software such as AutoDock or GOLD, the ligand is flexibly placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function is used to evaluate each pose, estimating the free energy of binding (ΔG). The pose with the lowest energy score is considered the most probable binding mode.

Interaction Analysis: The best-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and specific amino acid residues of the receptor. nih.gov For this compound, key interactions would be expected to involve the lactone ring, the amide linkage, and the hydroxyl and keto groups of the acyl chain.

Molecular dynamics (MD) simulations can further refine the docked complex, simulating its movement over time to assess the stability of the predicted binding pose and the flexibility of the ligand-receptor interaction. frontiersin.org

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues in LuxR-type ReceptorSignificance
Hydrogen BondLactone carbonyl, Amide N-H and C=O, C3-hydroxyl groupTyr, Asp, Trp, Ser, Thr, ArgProvides high specificity and stabilizes orientation.
HydrophobicAcyl chain methylene (B1212753) groupsLeu, Ile, Val, Phe, TrpContributes significantly to binding affinity by burying nonpolar surfaces.
Van der WaalsEntire ligand surfaceAll residues in the binding pocketGoverns the shape complementarity between the ligand and the pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR model could predict its activity as a quorum-sensing signal or its binding affinity to a specific LuxR receptor based on its molecular properties.

The development of a predictive QSAR model follows a systematic workflow: youtube.com

Data Set Compilation: A dataset of AHL molecules with diverse acyl chain lengths and substitutions is assembled. The biological activity of each compound (e.g., the EC50 from a reporter gene assay) must be experimentally determined.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D properties (e.g., polar surface area). worldscientific.commdpi.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), a mathematical equation is generated that best correlates a subset of the calculated descriptors with the observed biological activity. worldscientific.comnih.gov The model's robustness and predictive power are rigorously tested through internal validation (e.g., cross-validation) and external validation using a test set of compounds not included in the model training. nih.gov

Applicability Domain Definition: The chemical space in which the model can make reliable predictions is defined. This ensures that predictions for new compounds, like a novel AHL derivative, are trustworthy.

A well-validated QSAR model can be used to virtually screen new, untested AHL structures to predict their activity, prioritizing them for synthesis and experimental testing.

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Atom Count, Rotatable Bond CountBasic composition and size of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecular skeleton.
PhysicochemicalLogP (Lipophilicity), Polar Surface Area (PSA)Solubility, permeability, and polarity characteristics.
Quantum-ChemicalHOMO/LUMO energies, Dipole Moment, Partial ChargesElectronic structure and reactivity.
3D-DescriptorsVan der Waals Volume, Solvent Accessible Surface AreaThree-dimensional size and shape of the molecule.

Systems Biology and Network Modeling of Quorum Sensing Pathways

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems as a whole. princeton.edu Modeling the quorum-sensing network in which this compound acts as a signal allows for a dynamic understanding of how bacteria coordinate gene expression in a population. frontiersin.orgnih.gov

These models are typically constructed as a set of coupled ordinary differential equations (ODEs), where each equation describes the change in concentration of a key molecular species over time. aps.orgnih.gov For a canonical LuxI/LuxR-type system involving this compound, the core components of the model would include:

AHL Synthesis: The production of the AHL by its corresponding LuxI-family synthase.

Transport: The diffusion of the AHL across the bacterial cell membrane into and out of the cell.

Receptor Binding: The reversible binding of the intracellular AHL to its cognate LuxR-type receptor.

Transcriptional Regulation: The binding of the activated AHL-LuxR complex to DNA, which initiates the transcription of target genes. Crucially, this often includes a positive feedback loop where the AHL-LuxR complex upregulates the expression of the luxI synthase gene, leading to a rapid auto-induction of the signal once a threshold cell density is reached. nih.govnih.gov

Degradation: The enzymatic or chemical degradation of the AHL and the turnover of the proteins involved.

By simulating this network, researchers can investigate emergent properties of the system, such as the precise cell density at which the quorum-sensing response is triggered (the "quorum"), the bistability of the system (the "on/off" switch-like behavior), and the effect of inhibitors on the network's function. nih.gov These models are invaluable for designing and testing hypotheses about the control of bacterial behavior.

Applied Research and Biotechnological Implications of 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide Signaling Modulation

Anti-Biofilm Strategies and Industrial Applications

Biofilms, which are communities of microorganisms encased in a self-produced matrix, pose significant challenges in various industrial settings, leading to issues like biofouling and contamination. mdpi.com The signaling molecule 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide is integral to the formation of biofilms in certain bacterial species. researchgate.netmedchemexpress.com Consequently, interfering with its signaling cascade presents a viable anti-biofilm strategy.

Prevention of Biofouling in Industrial Systems and Membranes

Biofouling, the undesirable accumulation of microorganisms on wetted surfaces, is a major operational concern in industries utilizing membrane-based technologies, such as water treatment and desalination plants. This buildup can impede flow, reduce efficiency, and increase energy costs. The quorum sensing systems that regulate biofilm formation are prime targets for anti-fouling strategies.

Strategies to disrupt this compound signaling often involve quorum quenching (QQ), the enzymatic degradation or inhibition of QS signals. nih.govnih.gov For instance, QQ enzymes like lactonases can hydrolyze the homoserine lactone ring of AHLs, rendering them inactive. nih.gov The marine-derived QQ enzyme YtnP has demonstrated significant efficacy in degrading a range of AHLs, including 3-OH-C4-HSL, and has been shown to inhibit biofouling by Pseudomonas aeruginosa on polytetrafluoroethylene (PTFE) membranes. nih.gov In a simulated water filter system, treatment with YtnP significantly inhibited biofilm formation, with the membrane retaining approximately 63.34% of its flux after three days, compared to only 6.05% in the untreated system. nih.gov This highlights the potential of enzymatic degradation of this compound as a method to prevent biofouling in membrane bioreactors and other industrial water systems.

Table 1: Effect of Quorum Quenching Enzyme YtnP on Membrane Biofouling by Pseudomonas aeruginosa

Treatment Membrane Flux Retention (after 3 days) Biofilm Inhibition
Control (No QQ Enzyme) 6.05% -
YtnP Solution 63.34% Significant

Data derived from a study on the anti-biofouling properties of a marine-source quorum quenching enzyme. nih.gov

Control of Microbial Growth in Agricultural Settings

In agriculture, pathogenic bacteria can cause significant crop damage and economic losses. These pathogens often rely on quorum sensing to coordinate virulence and form biofilms on plant surfaces. The modulation of this compound signaling can be harnessed to control these harmful microbial populations.

Research has shown that certain environmental stressors, such as herbicides, can influence the production of specific QS molecules by soil bacteria. In one study, a Pseudomonas strain was found to produce this compound in response to herbicide exposure, a signal linked to biofilm formation as a potential survival strategy. biorxiv.org This suggests that monitoring and potentially interfering with 3-OH-C4-HSL signaling could be a strategy to manage microbial responses to agricultural chemicals.

Furthermore, biocontrol strategies are being developed that utilize quorum quenching to protect plants from disease. Bacteria capable of degrading AHLs like this compound can be introduced into the soil or applied to plants. nih.gov These "quencher" organisms disrupt the communication of pathogenic bacteria, thereby reducing their ability to cause infection. For example, Pseudomonas sp. HS-18 has been identified as a potent biocontrol agent due to its ability to degrade a wide array of AHLs, including 3-OH-C10-HSL and 3-OH-C12-HSL, which are structurally related to this compound. nih.gov The application of such QQ bacteria can suppress the virulence of plant pathogens like Pectobacterium carotovorum. oup.com

Enhancement of Beneficial Microbial Processes

Beyond inhibiting detrimental microbial activities, manipulating this compound signaling can also be used to enhance processes that are beneficial in industrial and environmental applications.

Optimization of Fermentation Processes in Industrial Biotechnology

Fermentation is a cornerstone of industrial biotechnology, used to produce everything from biofuels and pharmaceuticals to food products. The efficiency of many fermentation processes depends on the coordinated activity of microbial populations. Quorum sensing plays a role in regulating metabolic pathways and the production of desired compounds. oup.com

While specific research on the direct role of this compound in optimizing industrial fermentation is still emerging, the principles of QS modulation are applicable. For instance, studies on the related molecule N-butanoyl-L-homoserine lactone (C4-HSL) have shown that its presence can influence acidogenic fermentation under saline conditions. Exogenous addition of C4-HSL was found to promote substrate hydrolysis and significantly increase the production of butyrate, a valuable volatile fatty acid. nih.gov This suggests that the controlled addition or in-situ stimulation of this compound could similarly be used to steer fermentation outcomes, potentially enhancing the yield of specific products. The optimization of such processes would depend on the specific microorganism and the desired metabolic output.

Table 2: Influence of C4-HSL on Butyrate Production in Acidogenic Fermentation

Condition (at 15 g/L NaCl) Butyrate Production Increase
Exogenous C4-HSL Addition 1.5 times

Data from a study on the impact of N-butyryl-L-homoserine lactone (C4-HSL) on volatile fatty acid production. nih.gov

Bioremediation and Environmental Engineering Applications

Microbial consortia are powerful tools for bioremediation, the use of biological agents to clean up contaminated environments. Quorum sensing can regulate the expression of enzymes involved in the degradation of pollutants. Therefore, modulating this compound signaling holds promise for enhancing the efficiency of bioremediation processes. niist.res.in

A significant application has been identified in the control of harmful cyanobacterial blooms. A recent study discovered that this compound acts as a key signaling molecule that promotes the growth of Microcystis aeruginosa, a common bloom-forming cyanobacterium. acs.orgresearchgate.net This molecule was found to regulate cellular carbon and energy metabolism in the cyanobacterium. acs.orgresearchgate.net By understanding this signaling pathway, researchers have developed targeted quorum quenchers. One such inhibitor, dihydro-3-amino-2-(3H)-furanone, was shown to effectively inhibit the growth of M. aeruginosa by 67% at a concentration of 20 μM by blocking the QS signal from binding to its receptor. acs.orgresearchgate.net This approach represents a novel and eco-friendly strategy for controlling harmful algal blooms in aquatic ecosystems. acs.org

Table 3: Efficacy of a Quorum Sensing Inhibitor Against Microcystis aeruginosa

Inhibitor Concentration Growth Inhibition Mechanism
Dihydro-3-amino-2-(3H)-furanone 20 µM 67% Blocks 3-OH-C4-HSL receptor binding

Data from a study on controlling Microcystis blooms by quenching this compound signaling. acs.orgresearchgate.net

Strategies for Interfering with Microbial Communication in General Biological Contexts

Interfering with the signaling pathway of this compound and other AHLs is a broad strategy with applications beyond specific industrial or environmental problems. The core principle is the disruption of quorum sensing, which can be achieved through several mechanisms.

One major strategy is the use of quorum quenching enzymes . These enzymes, such as AHL lactonases and AHL acylases, degrade the signaling molecules. nih.govnih.govnih.gov AHL lactonases, like AiiA, hydrolyze the ester bond in the homoserine lactone ring, while AHL acylases cleave the amide bond linking the acyl chain to the ring. nih.govnih.gov Numerous studies have demonstrated the effectiveness of these enzymes in reducing virulence and biofilm formation in a variety of pathogens. oup.com

Another approach is the use of quorum sensing inhibitors (QSIs) . These are typically small molecules that are structurally similar to the natural AHL signal and can act as competitive inhibitors, binding to the receptor protein (e.g., a LuxR-type receptor) without activating it. mbl.or.kr This blocks the native signal from binding and initiating the downstream gene expression cascade. The furanone compound used to inhibit Microcystis aeruginosa growth is a prime example of such an inhibitor. acs.orgresearchgate.net The development of synthetic AHL analogues continues to be an active area of research for creating potent and specific QSIs. mbl.or.kr

Finally, strategies can also target the synthesis of the signal molecule itself. By inhibiting the enzymes responsible for producing this compound (LuxI-type synthases), the concentration of the signal can be kept below the threshold required to trigger a quorum sensing response.

These interference strategies offer a powerful alternative to traditional antimicrobial approaches. By disrupting communication rather than directly killing the microbes, they may exert less selective pressure for the development of resistance.

Emerging Research Directions and Future Perspectives on 3 Hydroxy N 2 Oxooxolan 3 Yl Butanamide

The field of bacterial cell-to-cell communication, or quorum sensing (QS), is rapidly advancing, with the signaling molecule 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide playing a significant role in this intricate network. This molecule, a type of acyl-homoserine lactone (AHL), is a key autoinducer in the regulatory systems of many Gram-negative bacteria. mbl.or.kryoutube.com Emerging research is focused on leveraging advanced technologies and novel approaches to deepen our understanding of its function and to harness its potential for biotechnological applications.

Q & A

Q. What are the recommended methods for synthesizing 3-hydroxy-N-(2-oxooxolan-3-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves amidation and oxidation steps. For example, coupling 3-hydroxybutanoic acid derivatives with 3-aminotetrahydrofuran-2-one via carbodiimide-mediated reactions (e.g., using WSCI and HOBt) can yield the target compound . Oxidation of intermediates may require Dess-Martin periodinane or NaOCl/NaBr systems under controlled conditions (e.g., -5°C to prevent side reactions) . Optimization includes solvent selection (THF or CH2Cl2), pH control, and purification via HPLC (≥96% purity) .

Q. How should researchers handle and store this compound to ensure safety and stability?

While specific SDS data for this compound is limited, analogs like N-[(3S)-2-oxooxolan-3-yl]butanamide recommend:

  • Storage : In tightly sealed containers at room temperature, away from moisture and direct light .
  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to minimize inhalation risks .
  • Waste disposal : Small quantities can be treated as organic waste; avoid environmental release due to potential aquatic toxicity (water hazard level 1) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR : 1H and 13C NMR to verify the hydroxy group (δ ~4.28 ppm) and lactone ring protons (δ ~3.8–4.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 327.46 (C18H33NO4) .
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly for enantiomeric purity assessment (e.g., using (3S)-tetrahydrofuran-2-one derivatives) .

Advanced Research Questions

Q. How does the hydroxy substitution at the third position of the butanamide chain influence bacterial quorum sensing compared to its oxo counterpart?

The hydroxy group enhances hydrogen bonding with receptor proteins (e.g., QscR in Pseudomonas aeruginosa), increasing binding affinity compared to 3-oxo analogs. For example, in the Rhl system, N-(2-oxooxolan-3-yl)butanamide (no hydroxy group) shows weaker biofilm inhibition than hydroxy-substituted derivatives . Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (Kd) .

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?

Discrepancies in MIC values against Gram-negative pathogens may arise from:

  • Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) for comparability .
  • Assay conditions : Optimize nutrient media (e.g., LB vs. M9) and pH (6.5–7.5) to replicate physiological environments .
  • Data validation : Triangulate results with LC-MS quantification of compound stability and RNA-seq analysis of quorum-sensing gene suppression .

Q. What computational strategies are effective for predicting the compound’s interactions with novel bacterial targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with LuxR-type receptors. The hydroxy group’s orientation in the binding pocket (e.g., SA/V = 81.528 Ų/681.245 ų for HLC) is critical .
  • MD simulations : GROMACS for assessing conformational stability over 100-ns trajectories .
  • QSAR models : Use RDKit descriptors to correlate substituent chain length (C4 vs. C12/C14) with anti-biofilm EC50 values .

Q. How can researchers address challenges in scaling up synthesis without compromising enantiomeric purity?

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for stereocontrol during lactone ring formation .
  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate (3S)- and (3R)-isomers .
  • Process analytics : In-line FTIR for real-time monitoring of reaction intermediates .

Methodological Resources

  • Structural analysis : SHELX for crystallography , PubChem for spectral data .
  • Bioassays : Vibrio harveyi BB170 reporter strain for quorum-sensing inhibition .
  • Data rigor : Follow EN 14042 guidelines for exposure assessments and GBZ/T 160 standards for air sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.